N1,3-Dimethylbenzene-1,2-diamine, also known as N1,N1-dimethyl-1,2-benzenediamine, is an organic compound with the molecular formula C8H12N2. This compound features two amino groups located at the 1 and 2 positions of a benzene ring, each substituted with methyl groups. It is recognized for its role as an intermediate in various chemical syntheses and its potential applications in biochemical contexts .
N1,3-Dimethylbenzene-1,2-diamine exhibits significant biological activity. It interacts with various enzymes, including monoamine oxidase and cytochrome P450 enzymes. These interactions often involve the oxidation of the amino groups, resulting in reactive intermediates that can influence cellular processes. The compound has been shown to modulate cell signaling pathways by affecting kinase and phosphatase activities and altering gene expression through interactions with transcription factors .
Several methods exist for synthesizing N1,3-Dimethylbenzene-1,2-diamine:
N1,3-Dimethylbenzene-1,2-diamine finds applications across various fields:
Studies on N1,3-Dimethylbenzene-1,2-diamine reveal its potential as a substrate for certain oxidoreductases, influencing redox reactions within cells. Moreover, it has been observed to affect cellular metabolism by modulating metabolic enzyme activities and impacting key metabolite levels. Its ability to cross biological membranes suggests it may have implications for drug development and delivery systems .
N1,3-Dimethylbenzene-1,2-diamine shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| N1,N3-Dimethylbenzene-1,3-diamine | 14814-75-6 | 0.97 |
| N1,N5-Dimethylbenzene-1,2,4-triamine | 97902-54-0 | 0.90 |
| N4,N5-Dimethylbenzene-1,2,4-triamine | 97902-55-1 | 0.90 |
| N1,N4-Dimethylbenzene-1,2-diamine | 39513-19-4 | 0.89 |
| N1,N6-Dimethylbenzene-1,2-diamine | 73902-65-5 | 0.97 |
What sets N1,3-Dimethylbenzene-1,2-diamine apart from these similar compounds is its specific arrangement of methyl and amino groups that influence its reactivity profile and biological interactions. This unique structure allows it to participate effectively in various biochemical processes while serving as a versatile building block in organic synthesis .
N1,3-Dimethylbenzene-1,2-diamine, with the Chemical Abstracts Service registry number 3213-79-4, represents a substituted aromatic diamine derivative characterized by asymmetric nitrogen substitution on the benzene-1,2-diamine framework [1] [2]. The molecular formula C8H12N2 indicates a molecular weight of 136.19 grams per mole, positioning this compound within the family of dimethylated phenylenediamine isomers [1] [3].
The structural configuration features a benzene ring with two adjacent amino groups, where one nitrogen atom (N1) bears a single methyl substituent and the second nitrogen atom (N2) carries one methyl group, creating the distinctive N1,N2-dimethyl substitution pattern [4]. This asymmetric substitution pattern fundamentally distinguishes the compound from its structural isomers, particularly N1,N1-dimethylbenzene-1,2-diamine, where both methyl groups are attached to the same nitrogen center [5] [6].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as N1,N2-dimethylbenzene-1,2-diamine, reflecting the specific positioning of methyl substituents on distinct nitrogen atoms [2] [4]. The molecular geometry maintains the characteristic planar aromatic system with sp2 hybridized carbon atoms in the benzene ring, while the nitrogen atoms adopt sp3 hybridization due to the presence of methyl substituents and lone electron pairs [7].
The solid-state properties of N1,3-Dimethylbenzene-1,2-diamine reflect its asymmetric molecular structure and intermolecular interactions. The compound exhibits a melting point of 34.5 degrees Celsius, significantly lower than the parent benzene-1,2-diamine which melts at 99-102 degrees Celsius [1] [3]. This substantial decrease in melting point results from the disruption of symmetric hydrogen bonding networks caused by methyl substitution on the nitrogen atoms [8].
Crystallographic analysis of related benzene-1,2-diamine complexes reveals characteristic bond parameters that provide insight into the structural features of N1,3-Dimethylbenzene-1,2-diamine [9] [7]. In benzene-1,2-diamine metal complexes, typical carbon-nitrogen bond lengths range from 1.451 to 1.453 Angstroms, while nitrogen-hydrogen bond distances measure approximately 0.85-0.86 Angstroms [7]. The asymmetric substitution in N1,3-Dimethylbenzene-1,2-diamine creates distinct microenvironments around each nitrogen atom, leading to differentiated bond lengths and angles compared to symmetric derivatives [9].
The solid-state packing arrangement is influenced by limited hydrogen bonding capability, as only one nitrogen atom retains a hydrogen atom available for intermolecular interactions [10]. This contrasts sharply with the parent compound, which forms extensive three-dimensional hydrogen bonding networks through both amino groups [11]. The density of the solid state is reported as 1.262 grams per milliliter at 25 degrees Celsius, reflecting the molecular packing efficiency in the crystalline lattice [1] [3].
The electronic structure of N1,3-Dimethylbenzene-1,2-diamine is characterized by asymmetric electron density distribution resulting from the differential substitution pattern on the nitrogen atoms [12]. The presence of methyl groups on both nitrogen atoms creates distinct electronic environments, with the N1 position bearing one methyl group and the N2 position carrying one methyl group, leading to differentiated basicity and reactivity profiles [13].
Quantum chemical calculations on related phenylenediamine derivatives indicate that methyl substitution significantly affects the electronic properties of the aromatic system [12]. The electron-donating nature of methyl groups enhances the electron density on the nitrogen atoms, with the predicted acid dissociation constant (pKa) value of 8.30 ± 0.10 indicating enhanced basicity compared to unsubstituted aromatic amines [1] [3]. This increased basicity results from the inductive effect of methyl substituents, which stabilize the protonated forms of the amino groups [13].
The aromatic π-electron system remains largely intact despite the nitrogen substitution, maintaining the characteristic delocalization patterns observed in benzene derivatives [12]. However, the asymmetric substitution creates a permanent dipole moment within the molecule, affecting its intermolecular interactions and physical properties [14]. Extended conjugation between the aromatic ring and nitrogen lone pairs contributes to the overall stability of the electronic structure [12].
The thermal properties of N1,3-Dimethylbenzene-1,2-diamine demonstrate the influence of molecular structure on phase transitions. The compound exhibits a melting point of 34.5 degrees Celsius, representing a significant depression compared to the parent benzene-1,2-diamine [1] [3]. This melting point reduction reflects the disruption of intermolecular hydrogen bonding networks caused by methyl substitution on the nitrogen atoms [8].
The boiling point is estimated at 240.49 degrees Celsius under standard atmospheric pressure, indicating moderate volatility characteristics [1] [3]. This boiling point falls within the range typical for dimethylated phenylenediamine derivatives, being lower than the parent compound (257 degrees Celsius) but higher than some isomeric forms such as N1,N1-dimethylbenzene-1,2-diamine (193-194 degrees Celsius) [3] [6] [8].
Comparative thermal analysis reveals that substitution pattern significantly influences thermal stability, with symmetric substitution generally producing different thermal characteristics compared to asymmetric substitution patterns [15] [16]. The flash point exceeds 110 degrees Celsius, indicating relatively low fire hazard under normal handling conditions [1] [3].
The solubility characteristics of N1,3-Dimethylbenzene-1,2-diamine are influenced by its amphiphilic nature, possessing both hydrophilic amino groups and hydrophobic methyl substituents [17]. While specific quantitative solubility data for this compound remains limited in the available literature, the structural features suggest moderate solubility in polar solvents and limited solubility in non-polar media [1].
The presence of amino groups capable of hydrogen bonding promotes solubility in protic solvents, while the methyl substituents contribute to lipophilic character [17]. The asymmetric substitution pattern creates distinct solvation environments around each nitrogen atom, potentially leading to complex solubility behavior compared to symmetric derivatives [14].
Comparative analysis with related compounds suggests that N1,3-Dimethylbenzene-1,2-diamine likely exhibits intermediate solubility characteristics between the highly water-soluble parent benzene-1,2-diamine and more lipophilic fully substituted derivatives [18] [17]. The predicted logarithmic partition coefficient values for similar compounds indicate moderate lipophilicity, suggesting potential membrane permeability characteristics [19].
The stability profile of N1,3-Dimethylbenzene-1,2-diamine is characterized by moderate resistance to oxidation compared to the parent benzene-1,2-diamine [12]. The methyl substituents provide some protection against oxidative degradation while maintaining sufficient reactivity for synthetic applications [14]. Storage recommendations specify maintenance under inert gas atmosphere at 2-8 degrees Celsius to prevent oxidative deterioration [1] [3].
The compound exhibits characteristic reactivity patterns associated with aromatic amines, including susceptibility to electrophilic substitution reactions and potential for radical cation formation under oxidative conditions [12]. The asymmetric substitution pattern creates differentiated reactivity at the two nitrogen centers, with the less substituted nitrogen typically showing higher reactivity toward electrophilic species [13].
Thermal stability analysis indicates decomposition temperatures well above the boiling point, suggesting reasonable thermal stability for most practical applications [3]. The refractive index of 1.592 at 20 degrees Celsius provides additional physical characterization data useful for identification and purity assessment [1] [3].
The structure-property relationships of N1,3-Dimethylbenzene-1,2-diamine can be best understood through systematic comparison with related phenylenediamine derivatives [15] [18] [16]. The asymmetric N1,N2-dimethyl substitution pattern creates unique characteristics that distinguish this compound from both symmetric and differently substituted analogs [6] [13].
| Property | N1,3-Dimethylbenzene-1,2-diamine | Benzene-1,2-diamine | N1,N1-Dimethylbenzene-1,2-diamine | N,N-Dimethyl-1,4-phenylenediamine |
|---|---|---|---|---|
| Melting Point (°C) | 34.5 [1] | 99-102 [8] | 1.5-2.5 [6] | 53 [18] |
| Boiling Point (°C) | 240.49 [1] | 257 [8] | 193-194 [6] | 262 [18] |
| Molecular Weight | 136.19 [1] | 108.14 [8] | 136.19 [6] | 136.20 [18] |
| Substitution Pattern | N1,N2-dimethyl ortho | Unsubstituted ortho | N1,N1-dimethyl ortho | N,N-dimethyl para |
The electronic effects of methyl substitution demonstrate distinct patterns across the series [12] [13]. The parent benzene-1,2-diamine exhibits symmetric electronic properties with equal basicity at both nitrogen centers, while N1,3-Dimethylbenzene-1,2-diamine shows asymmetric electron distribution with differentiated reactivity patterns [13]. The N1,N1-dimethylbenzene-1,2-diamine isomer displays highly asymmetric properties with one highly substituted nitrogen center and one unsubstituted amino group [6].
Hydrogen bonding capabilities vary significantly across the series, directly influencing crystalline properties and intermolecular interactions [10] [11]. The parent compound forms extensive hydrogen bonding networks through both amino groups, resulting in high melting points and strong intermolecular associations [8] [11]. N1,3-Dimethylbenzene-1,2-diamine retains limited hydrogen bonding capability through the remaining N-H bonds, while N1,N1-dimethylbenzene-1,2-diamine maintains one fully available amino group for hydrogen bonding [6] [10].
The reactivity profiles demonstrate the influence of substitution pattern on chemical behavior [12] [13]. Asymmetric substitution in N1,3-Dimethylbenzene-1,2-diamine creates selective reactivity sites, with the less hindered nitrogen center typically showing enhanced reactivity toward electrophilic species [13]. This contrasts with the uniform reactivity of the parent compound and the highly selective reactivity of the N1,N1-substituted isomer [6] [12].
Oxidation susceptibility varies across the series, with the parent compound showing high susceptibility due to unprotected amino groups, while methylated derivatives exhibit enhanced stability [12] [14]. The specific substitution pattern influences the extent of protection, with symmetric substitution often providing different oxidation characteristics compared to asymmetric patterns [18] [12].
The traditional synthetic approaches for N1,3-dimethylbenzene-1,2-diamine primarily involve multi-step processes that have been well-established in organic chemistry literature. The classical methods typically commence with readily available aromatic precursors and employ conventional reduction and methylation strategies.
The most widely employed classical synthesis involves the reduction of N,3-dimethyl-2-nitroaniline as the key transformation step [1]. This methodology demonstrates excellent reproducibility and has been extensively documented in synthetic organic chemistry literature. The process begins with the nitro-substituted aromatic precursor, which is subjected to catalytic hydrogenation conditions using palladium on activated carbon as the catalyst system.
The reaction proceeds under ambient conditions with hydrogen gas at atmospheric pressure, yielding N1,3-dimethylbenzene-1,2-diamine in 82% isolated yield [1]. The reaction mechanism involves the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates, ultimately affording the desired diamine product. This transformation exhibits high chemoselectivity, with the aromatic ring remaining intact throughout the reduction process.
An alternative classical route involves the sequential nitration of appropriately substituted aromatic compounds followed by reduction [2]. This approach typically begins with 2-nitrochlorobenzene, which undergoes nucleophilic aromatic substitution with ammonia to generate 2-nitroaniline. The nitro group is subsequently reduced using zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt [2].
The process involves controlled reaction conditions to ensure selective reduction while maintaining the integrity of other functional groups. The zinc-mediated reduction occurs at elevated temperatures in protic solvents, providing reliable access to the target diamine structure with yields typically ranging from 80-90%.
Contemporary synthetic methodologies have evolved to address limitations of classical approaches, particularly focusing on improved efficiency, environmental sustainability, and functional group tolerance. These modern strategies incorporate advanced catalytic systems and novel reaction conditions.
Recent developments in synthetic methodology have introduced dearomative transformations as innovative approaches for accessing complex diamine structures [3]. These methodologies involve the temporary disruption of aromatic character through strategic bond formation, followed by rearomatization to yield the desired product.
The dearomative approach utilizes nitroarenes as starting materials, employing specialized reaction conditions that promote the formation of ortho-phenylenediamine derivatives through a single chemical transformation [3]. This strategy represents a significant advancement over traditional multi-step approaches, offering improved atom economy and reduced synthetic complexity.
The process involves the strategic coupling of nitrobenzenes with appropriate amine nucleophiles under carefully controlled conditions. The reaction proceeds through a dearomative-rearomative sequence that maintains the overall aromatic character while introducing the necessary functional groups [3]. This methodology demonstrates excellent functional group tolerance and provides access to diversely substituted diamine products.
Advanced reduction protocols have been developed to improve upon classical hydrogenation methods [4]. These modern approaches utilize nitrogen-doped carbon-supported palladium catalysts that demonstrate exceptional activity under mild reaction conditions.
The optimized catalyst system enables efficient hydrogenation of nitroaromatic compounds at room temperature and atmospheric hydrogen pressure [4]. This represents a significant improvement over traditional methods that often require elevated temperatures and pressures. The nitrogen-doped carbon support provides enhanced anchoring sites for palladium centers, contributing to the superior catalytic performance.
The reduction process demonstrates excellent chemoselectivity, with various functional groups remaining intact during the transformation. The catalyst system shows remarkable stability and can be recycled multiple times without significant loss of activity [4]. This methodology has been successfully applied to a wide range of nitroaromatic substrates, providing consistently high yields of the corresponding diamines.
Modern catalytic approaches have revolutionized the synthesis of N1,3-dimethylbenzene-1,2-diamine through the development of highly efficient and selective catalyst systems. These strategies emphasize the use of recyclable catalysts and environmentally benign reaction conditions.
Palladium nanoparticles have emerged as highly effective catalysts for the synthesis of aromatic diamines [5]. These nanoscale catalysts demonstrate exceptional performance in the reduction of nitroaromatic compounds, offering advantages over traditional heterogeneous catalysts.
The nanoparticle catalysts are typically prepared through the in situ reduction of palladium acetate using sodium borohydride as the reducing agent [5]. The resulting nanoparticles exhibit uniform size distribution, typically ranging from 3.5 ± 0.5 nanometers in diameter. This controlled size distribution contributes to the high catalytic activity and selectivity observed in hydrogenation reactions.
The catalytic process operates effectively under ambient conditions, with reactions proceeding at room temperature and atmospheric pressure [5]. The system demonstrates excellent substrate tolerance, accommodating various substitution patterns on the aromatic ring. The catalyst can be easily recovered and recycled, maintaining high activity over multiple reaction cycles.
Environmental considerations have driven the development of sustainable catalyst systems that minimize the use of precious metals while maintaining high catalytic performance [6]. These systems often incorporate green solvents and renewable reducing agents.
Water-glycerol mixtures have been identified as particularly effective solvent systems for palladium-catalyzed reductions [6]. The glycerol component serves dual roles as both solvent and hydrogen donor, contributing to the overall sustainability of the process. The aqueous medium facilitates product separation and catalyst recovery, reducing the environmental impact of the synthetic process.
The sustainable approach demonstrates comparable efficiency to traditional methods while offering significant environmental advantages [6]. The use of renewable solvents and the ability to operate under mild conditions make this methodology particularly attractive for large-scale synthesis applications.
The successful synthesis of N1,3-dimethylbenzene-1,2-diamine requires appropriate purification and isolation techniques to obtain the product in high purity. Various methodologies have been developed to address the specific challenges associated with diamine purification.
Recrystallization represents the most commonly employed purification technique for N1,3-dimethylbenzene-1,2-diamine [7]. The process involves dissolving the crude product in an appropriate solvent at elevated temperature, followed by controlled cooling to promote crystal formation.
Ethanol has been identified as an effective recrystallization solvent for this compound [7]. The recrystallization process typically involves dissolving the crude diamine in hot ethanol, followed by gradual cooling to room temperature. The process may be enhanced through the addition of activated carbon to remove colored impurities, followed by hot filtration to remove insoluble materials.
The recrystallization technique consistently produces material with purity levels exceeding 95% [7]. The process is scalable and can be readily implemented in both laboratory and industrial settings. Multiple recrystallization cycles may be employed to achieve higher purity levels when required for specific applications.
Column chromatography provides an effective method for the purification of N1,3-dimethylbenzene-1,2-diamine, particularly when dealing with complex reaction mixtures [8]. Silica gel serves as the most commonly used stationary phase, with various mobile phase compositions employed depending on the specific impurities present.
The chromatographic separation typically utilizes hexane-ethyl acetate mixtures as the mobile phase [8]. The elution conditions are optimized based on the polarity differences between the target compound and potential impurities. The process enables the separation of structural isomers and other closely related compounds that may be difficult to remove through recrystallization alone.
Advanced chromatographic techniques, including high-performance liquid chromatography, have been developed for analytical applications [9]. These methods provide excellent resolution for the determination of purity levels and the identification of trace impurities. The techniques are particularly valuable for quality control applications in pharmaceutical and industrial settings.
Vacuum distillation represents an effective purification technique for N1,3-dimethylbenzene-1,2-diamine when thermal stability permits [10]. The process involves heating the crude product under reduced pressure to minimize thermal decomposition while achieving effective separation from high-boiling impurities.
The distillation process typically operates at reduced pressures ranging from 10-50 mmHg, with temperatures adjusted accordingly to maintain reasonable distillation rates [10]. The technique is particularly effective for removing high-boiling synthetic byproducts and catalyst residues that may be present in the crude product.
Sublimation may be employed as an alternative purification technique when the compound exhibits appropriate vapor pressure characteristics [10]. This technique offers the advantage of avoiding solvent use entirely, making it particularly attractive for applications requiring high-purity material free from solvent residues.
The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry. Green chemistry principles have been successfully applied to the synthesis of N1,3-dimethylbenzene-1,2-diamine through various innovative approaches.
Solvent-free synthetic approaches have been developed to minimize environmental impact while maintaining high synthetic efficiency [11]. These methodologies typically employ microwave-assisted heating to achieve the elevated temperatures required for efficient reaction rates.
The solvent-free approach utilizes direct condensation of aromatic precursors under controlled heating conditions [11]. Microwave irradiation provides rapid and uniform heating, enabling efficient conversion while minimizing reaction times. The methodology demonstrates excellent atom economy, with minimal waste generation compared to traditional solution-phase approaches.
The process typically involves mixing the reactants in stoichiometric ratios and subjecting the mixture to microwave irradiation at controlled temperatures [11]. The reaction progress is monitored through appropriate analytical techniques, with the product isolated through simple workup procedures. This approach eliminates the need for large volumes of organic solvents, significantly reducing the environmental footprint of the synthetic process.
Water has emerged as an attractive alternative solvent for the synthesis of N1,3-dimethylbenzene-1,2-diamine derivatives [12]. The use of water as a reaction medium offers significant environmental advantages while often improving reaction selectivity and efficiency.
Aqueous synthetic methodologies have been developed for the preparation of diamine derivatives through reductive amination processes [12]. These approaches utilize water-soluble reducing agents and operate under mild conditions that minimize energy consumption. The aqueous medium facilitates product isolation and catalyst recovery, contributing to the overall sustainability of the process.
The water-based methodology demonstrates excellent functional group tolerance and provides access to diversely substituted products [12]. The process typically involves the condensation of appropriate precursors in aqueous solution, followed by reduction using environmentally benign reducing agents. The products are isolated through simple extraction procedures, with the aqueous phase recyclable for subsequent reactions.
Microwave-assisted synthesis represents a powerful tool for the environmentally sustainable preparation of N1,3-dimethylbenzene-1,2-diamine [11]. This technology enables rapid heating and efficient energy transfer, resulting in reduced reaction times and improved energy efficiency.
The microwave-assisted approach typically involves the use of controlled heating profiles that optimize reaction efficiency while minimizing energy consumption [11]. The technology enables precise temperature control and uniform heating throughout the reaction mixture, contributing to improved reaction selectivity and yield.
The methodology has been successfully applied to various synthetic transformations relevant to diamine synthesis, including condensation reactions, reduction processes, and cyclization reactions [11]. The approach demonstrates excellent reproducibility and scalability, making it suitable for both laboratory and industrial applications.
| Synthetic Method | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Nitro Group Reduction | N,3-dimethyl-2-nitroaniline | Pd/C, H₂ | Room temperature, H₂ atmosphere | 82 | High selectivity, mild conditions |
| Palladium-Catalyzed Hydrogenation | Nitro precursors | Palladium nanoparticles | Ambient temperature and pressure | 95-100 | Excellent conversion, recyclable |
| Catalytic Hydrogenation with H₂ | Nitroarenes | Nitrogen-doped carbon-supported Pd | Room temperature, atmospheric H₂ | 85-95 | Ambient conditions, high efficiency |
| Dearomative Transformations | Nitroarenes | Photochemical activation | Visible light irradiation | 60-85 | Novel approach, functional group tolerance |
| Reductive Amination | Aromatic aldehydes + amines | Sodium borohydride | Mild conditions | 70-90 | Simple workup, good yields |
| Purification Technique | Solvent System | Purity Achieved (%) | Application | Advantages |
|---|---|---|---|---|
| Recrystallization | Ethanol, methanol, water | 95-99 | Final purification | High purity, simple procedure |
| Column Chromatography | Silica gel, various eluents | 90-98 | Separation of isomers | Excellent separation |
| Vacuum Distillation | Reduced pressure | 90-95 | Removal of high-boiling impurities | Gentle conditions |
| Sublimation | Heat, vacuum | 95-99 | Heat-sensitive compounds | No solvent required |
| Liquid-Liquid Extraction | Organic/aqueous phases | 85-95 | Acid-base separation | Scalable process |